

A Researcher's Guide to Validating Isoamyl Angelate Synthesis via NMR Spectroscopy

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|----------------------|------------------|-----------|
| Compound Name: | Isoamyl angelate | |
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For professionals in chemical research and drug development, meticulous verification of synthesized compounds is paramount. This guide provides a comparative framework for validating the synthesis of **isoamyl angelate** from isoamyl alcohol and angelic acid, leveraging the precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected NMR data, a detailed experimental protocol, and a clear workflow to distinguish the final product from starting materials and potential impurities.

Data Comparison: Product vs. Reactants and Impurities

Successful synthesis of **isoamyl angelate** is confirmed by the appearance of characteristic ester signals in both 1 H and 13 C NMR spectra, alongside the disappearance of reactant signals. The following tables summarize the expected chemical shifts (δ) in ppm for the synthesized product in contrast to the starting materials and common impurities that may arise during a Fischer esterification reaction. These shifts are predictions based on typical values and may vary slightly based on solvent and concentration.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)



| Assignment | Isoamyl Angelate (Product) | Isoamyl Alcohol (Reactant) | Angelic Acid (Reactant) | Unreacted Isoamyl Alcohol | Unreacted Angelic Acid |
|--------------------------------------------------------|----------------------------------|----------------------------------|----------------------------|---------------------------------|---------------------------|
| (CH₃)₂CH- | ~0.9 (d, 6H) | ~0.9 (d, 6H) | - | ~0.9 (d, 6H) | - |
| -CH(CH ₃) ₂ | ~1.7 (m, 1H) | ~1.7 (m, 1H) | - | ~1.7 (m, 1H) | - |
| - CH ₂ CH(CH ₃) ₂ | ~1.5 (m, 2H) | ~1.4 (m, 2H) | - | ~1.4 (m, 2H) | - |
| -OCH ₂ - | ~4.1 (t, 2H) | ~3.6 (t, 2H) | - | ~3.6 (t, 2H) | - |
| CH₃CH= | ~1.9 (d, 3H) | - | ~2.0 (d, 3H) | - | ~2.0 (d, 3H) |
| =C(CH₃)- | ~1.8 (s, 3H) | - | ~1.9 (s, 3H) | - | ~1.9 (s, 3H) |
| =CH- | ~6.0 (q, 1H) | - | ~6.1 (q, 1H) | - | ~6.1 (q, 1H) |
| -OH | - | Variable (s, 1H) | - | Variable (s, 1H) | - |
| -СООН | - | - | Variable (s, 1H) | - | Variable (s, 1H) |

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)



| Assignment | Isoamyl Angelate (Product) | Isoamyl Alcohol (Reactant) | Angelic Acid (Reactant) | Unreacted Isoamyl Alcohol | Unreacted Angelic Acid |
|--------------------------------------------------------|----------------------------------|----------------------------------|----------------------------|---------------------------------|---------------------------|
| (CH₃)₂CH- | ~22.5 | ~22.5 | - | ~22.5 | - |
| -CH(CH ₃) ₂ | ~25.0 | ~25.0 | - | ~25.0 | - |
| - CH ₂ CH(CH ₃) ₂ | ~37.5 | ~38.5 | - | ~38.5 | - |
| -OCH ₂ - | ~63.0 | ~61.0 | - | ~61.0 | - |
| CH₃CH= | ~16.0 | - | ~15.8 | - | ~15.8 |
| =C(CH₃)- | ~20.5 | - | ~20.4 | - | ~20.4 |
| =CH- | ~138.0 | - | ~139.0 | - | ~139.0 |
| =C(CH₃)- | ~128.0 | - | ~129.0 | - | ~129.0 |
| C=O | ~168.0 | - | ~170.0 | - | ~170.0 |

Experimental Protocol for NMR Analysis

To ensure accurate and reproducible results, the following protocol for sample preparation and NMR data acquisition should be followed.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of the crude or purified reaction product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

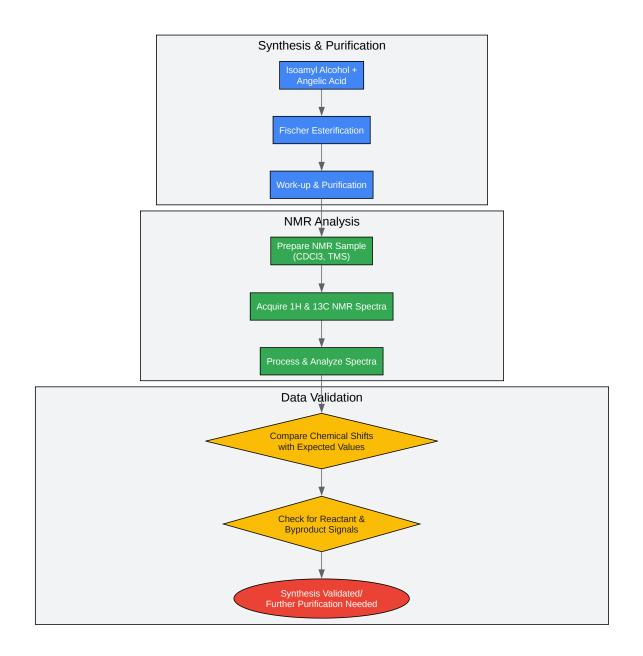


- Use a standard single-pulse experiment.
- Set the spectral width to cover a range of -1 to 13 ppm.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Process the data with a line broadening of 0.3 Hz.
- Integrate all signals to determine the relative proton ratios.
- 3. 13C NMR Spectroscopy:
- Acquire the spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover a range of 0 to 200 ppm.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Process the data with a line broadening of 1-2 Hz.

Workflow for Synthesis Validation

The following diagram illustrates the logical workflow for validating the synthesis of **isoamyl** angelate using NMR spectroscopy.





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Caption: Workflow for **Isoamyl Angelate** Synthesis Validation.

This systematic approach, combining predictive data with a robust experimental protocol, enables researchers to confidently validate the synthesis of **isoamyl angelate**, ensuring the



purity and identity of the target compound for subsequent research and development activities.

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